

Spectroscopic Characterization of 5-Bromoquinoline-4-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromoquinoline-4-carboxylic acid

Cat. No.: B1510275

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This guide provides an in-depth analysis of the spectroscopic data for **5-Bromoquinoline-4-carboxylic acid**, a key intermediate in pharmaceutical and materials science. The structural elucidation of this molecule is paramount for quality control and reaction monitoring. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation from a field-proven perspective.

Molecular Structure and Spectroscopic Overview

5-Bromoquinoline-4-carboxylic acid possesses a rigid heterocyclic core with a bromine substituent and a carboxylic acid group. These features give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for researchers in drug development and organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For **5-Bromoquinoline-4-carboxylic acid**, both ^1H and ^{13}C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for the NMR analysis of quinoline carboxylic acids is crucial for reproducibility.

- **Sample Preparation:** Accurately weigh 5-10 mg of **5-Bromoquinoline-4-carboxylic acid** for ^1H NMR and 20-50 mg for ^{13}C NMR experiments.
- **Solvent Selection:** Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). DMSO-d_6 is an excellent choice for carboxylic acids due to its ability to dissolve polar compounds and the fact that the exchangeable proton of the carboxylic acid is often observable.
- **Internal Standard:** For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire the spectra on a 400 MHz or higher field spectrometer. For ^{13}C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon environment.

^1H NMR Spectral Data (Predicted)

The ^1H NMR spectrum of **5-Bromoquinoline-4-carboxylic acid** in DMSO-d_6 is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the bromine atom.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.9	Doublet	~4.5
H-3	~7.8	Doublet	~4.5
H-6	~8.2	Doublet	~8.0
H-7	~7.7	Triplet	~8.0
H-8	~8.4	Doublet	~8.0
COOH	>13.0	Broad Singlet	-

Causality Behind Assignments: The proton at the C-2 position is significantly downfield due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzo- part of the quinoline ring (H-6, H-7, H-8) will exhibit splitting patterns typical of a substituted benzene ring. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature.[\[1\]](#)[\[2\]](#)[\[3\]](#)

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.[\[4\]](#)[\[5\]](#)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2	~150
C-3	~122
C-4	~140
C-4a	~148
C-5	~125
C-6	~135
C-7	~128
C-8	~130
C-8a	~129
COOH	~168

Expertise in Interpretation: The quaternary carbons (C-4, C-4a, C-5, C-8a, and the carboxylic carbon) are typically observed as weaker signals in the spectrum. The carboxyl carbon (COOH) is found at the most downfield position due to the strong deshielding effect of the two oxygen atoms.[\[6\]](#) The carbon bearing the bromine (C-5) will have its chemical shift influenced by the heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of **5-Bromoquinoline-4-carboxylic acid** is expected to be dominated by absorptions from the carboxylic acid group and the aromatic quinoline core.^{[7][8]}

Experimental Protocol: FT-IR Sample Preparation

The solid nature of **5-Bromoquinoline-4-carboxylic acid** lends itself well to the KBr pellet method for IR analysis.^{[9][10]}

- **Grinding:** Finely grind a small amount (1-2 mg) of the sample with an agate mortar and pestle.
- **Mixing:** Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.
- **Pellet Formation:** Transfer the mixture to a pellet die and apply pressure to form a transparent pellet.
- **Analysis:** Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm^{-1} .^[7]

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
3300-2500 (broad)	O-H	Stretching (Carboxylic acid dimer)
3100-3000	C-H	Aromatic Stretching
1725-1700	C=O	Stretching (Carboxylic acid)
1600-1450	C=C, C=N	Aromatic Ring Stretching
1320-1210	C-O	Stretching
950-910	O-H	Bending (out-of-plane)
~750	C-Br	Stretching

Trustworthiness of Data: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.^[11] The C=O stretch is expected to be strong and sharp. Conjugation with the quinoline ring can slightly lower the frequency of the C=O stretch.^[11] The presence of various peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the quinoline core.^[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
- **Ionization:** The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
- **Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Fragmentation

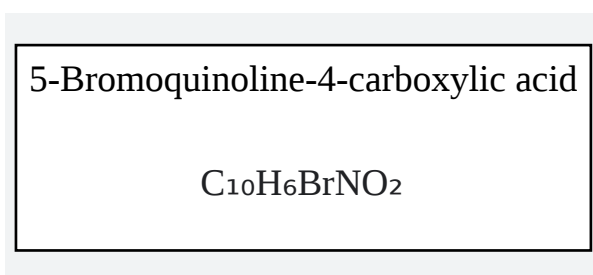
The mass spectrum of **5-Bromoquinoline-4-carboxylic acid** is expected to show a characteristic molecular ion peak and several key fragment ions. A key feature will be the isotopic pattern of bromine.^{[13][14][15]}

m/z	Ion	Fragmentation Pathway
251/253	[M] ⁺	Molecular Ion (Characteristic 1:1 ratio for Br)
206/208	[M-COOH] ⁺	Loss of the carboxylic acid group
127	[M-Br-COOH] ⁺	Loss of bromine and the carboxylic acid group

Authoritative Grounding: The molecular ion peak will appear as a doublet with a near 1:1 intensity ratio at m/z 251 and 253, corresponding to the two major isotopes of bromine (^{79}Br and ^{81}Br).^{[13][14]} The loss of the carboxylic acid group (a mass of 45) is a common fragmentation pathway for carboxylic acids.^{[16][17][18]} Further fragmentation can lead to the loss of the bromine atom.

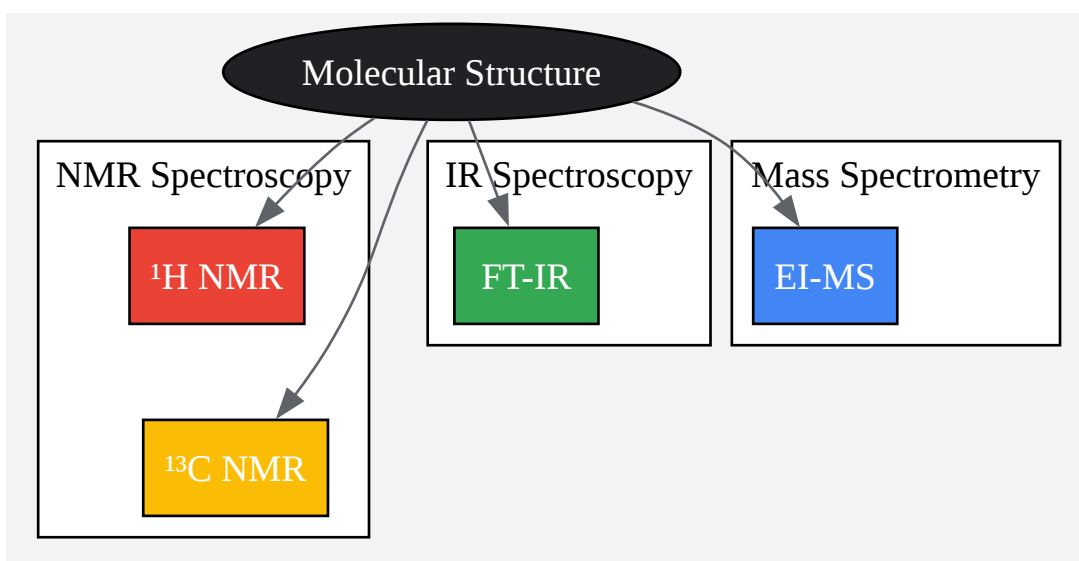
Visualizing the Data

To better understand the relationships between the structure and the spectroscopic data, the following diagrams are provided.



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Caption: Molecular Formula of **5-Bromoquinoline-4-carboxylic acid**.



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- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromoquinoline-4-carboxylic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1510275#spectroscopic-data-of-5-bromoquinoline-4-carboxylic-acid-nmr-ir-ms>]

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